molecular formula C19H20FNO B1662611 (N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Cat. No.: B1662611
M. Wt: 297.4 g/mol
InChI Key: FYGREZKTJIXWIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Technetium-99m is typically produced from the decay of molybdenum-99. Molybdenum-99 is obtained as a byproduct of uranium-235 fission in nuclear reactors. The molybdenum-99 is loaded onto an alumina column in a technetium-99m generator. As molybdenum-99 decays, it produces technetium-99m, which is then eluted from the column using a saline solution .

Industrial Production Methods

The industrial production of technetium-99m involves the use of technetium-99m generators. These generators are designed to provide a continuous supply of technetium-99m for medical applications. The generators are loaded with molybdenum-99, which decays to technetium-99m. The technetium-99m is then extracted using a saline solution, which can be used directly for radiopharmaceutical preparation .

Chemical Reactions Analysis

Types of Reactions

Technetium-99m undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Technetium-99m has a wide range of scientific research applications, including:

    Chemistry: Used as a radiotracer in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in biological studies to track the distribution and localization of biological molecules.

    Medicine: Widely used in diagnostic imaging, including single-photon emission computed tomography (SPECT) and gamma camera imaging, to visualize organs and detect abnormalities.

    Industry: Utilized in industrial applications for non-destructive testing and quality control.

Mechanism of Action

Technetium-99m exerts its effects through the emission of gamma rays, which are detected by imaging devices such as gamma cameras and SPECT scanners. The gamma rays emitted by technetium-99m provide high-resolution images of the internal structures of the body. The radiopharmaceuticals labeled with technetium-99m target specific organs or tissues, allowing for precise imaging and diagnosis .

Comparison with Similar Compounds

Similar Compounds

    Technetium-99: A longer-lived isotope of technetium with a half-life of approximately 211,000 years. It is not used for diagnostic imaging due to its long half-life and lower gamma emission energy.

    Rhenium-188: A radioactive isotope of rhenium used in therapeutic applications. It has similar chemical properties to technetium-99m but is used for different purposes.

    Iodine-123: A radioactive isotope of iodine used in diagnostic imaging.

Uniqueness of Technetium-99m

Technetium-99m is unique due to its ideal physical properties for diagnostic imaging, including its short half-life, suitable gamma emission energy, and ability to form stable complexes with various ligands. These properties make technetium-99m the most widely used radionuclide in nuclear medicine .

Properties

IUPAC Name

5-[2-(3-fluorophenyl)ethyl]-5-azahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-9-3-1-2-8(6-9)4-5-21-18-14-10-7-11-13-12(10)15(18)17(13)19(21,22)16(11)14/h1-3,6,10-18,22H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGREZKTJIXWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C6C3C4C5(N6CCC7=CC(=CC=C7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 2
Reactant of Route 2
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 3
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 4
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 5
Reactant of Route 5
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 6
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

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